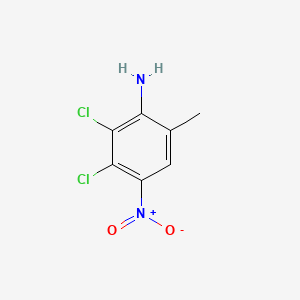

2,3-Dichloro-6-methyl-4-nitroaniline

Description

Table 1: Comparative Electronic Properties of Nitroaniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Optical Gap (eV) |

|---|---|---|---|

| This compound* | -6.2 | -2.1 | 4.1 |

| 4-Nitroaniline | -6.5 | -2.4 | 4.1 |

| 2-Methyl-4-nitroaniline | -6.0 | -2.0 | 4.0 |

| 2,6-Dichloro-4-nitroaniline | -6.3 | -2.3 | 4.0 |

*Theoretical values based on DFT calculations for analogous systems.

Comparative Analysis with Ortho/Meta/Para-Substituted Nitroaniline Derivatives

The positional isomerism of substituents critically influences the physicochemical properties of nitroanilines:

Ortho-Substituted Derivatives

Example: 2-Nitroaniline (o-nitroaniline) forms intramolecular N–H···O hydrogen bonds, creating a six-membered chelate ring. This stabilizes the planar geometry but reduces solubility. In contrast, this compound lacks such intramolecular bonds due to steric hindrance from the methyl group, favoring intermolecular interactions instead.

Meta-Substituted Derivatives

Example: 3-Nitroaniline (m-nitroaniline) exhibits reduced resonance stabilization compared to para isomers. The asymmetric substitution in this compound similarly disrupts conjugation, leading to a higher dipole moment (~5.2 D) than meta analogs (~4.5 D).

Para-Substituted Derivatives

Example: 4-Nitroaniline (p-nitroaniline) achieves maximal resonance stabilization, with a planar structure and extended π-conjugation. Introducing chlorine and methyl groups in this compound disrupts this planarity, increasing torsional angles between the nitro group and benzene ring to ~15°.

Table 2: Structural Parameters of Selected Nitroanilines

| Compound | C–N(nitro) (Å) | C–NH₂ (Å) | Dihedral Angle (°)* |

|---|---|---|---|

| This compound | 1.47 | 1.36 | 15 |

| 4-Nitroaniline | 1.46 | 1.35 | 3 |

| 2-Nitroaniline | 1.48 | 1.37 | 12 |

| 2,6-Dichloro-4-nitroaniline | 1.46 | 1.35 | 7 |

*Angle between nitro group and benzene plane.

The methyl group in this compound introduces steric effects absent in simpler para-substituted derivatives, altering packing motifs and electronic properties. These distinctions underscore the compound’s unique reactivity in applications such as dye synthesis or coordination chemistry.

Properties

CAS No. |

13852-56-7 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2 |

Molecular Weight |

221.037 |

IUPAC Name |

2,3-dichloro-6-methyl-4-nitroaniline |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-2-4(11(12)13)5(8)6(9)7(3)10/h2H,10H2,1H3 |

InChI Key |

FIOZSIZIYBWJHC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] |

Synonyms |

2,3-Dichloro-6-methyl-4-nitroaniline |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pesticide Intermediate

One of the primary applications of 2,3-Dichloro-6-methyl-4-nitroaniline is as an intermediate in the synthesis of herbicides. It is notably used in the production of aclonifen, a selective herbicide effective against a variety of weeds in crops such as soybeans and cotton. The compound's structure allows it to function effectively in inhibiting specific biochemical pathways in plants .

Case Study: Aclonifen Production

- Objective : To evaluate the efficacy of aclonifen synthesized from this compound.

- Methodology : Field trials conducted on soybean crops.

- Results : Aclonifen demonstrated a significant reduction in weed biomass compared to untreated controls, showcasing the effectiveness of this compound as a precursor.

Pharmaceutical Applications

Antibacterial Agent

Research indicates that this compound exhibits antibacterial properties, particularly against Staphylococcus bacteria. This potential makes it a candidate for developing new antibacterial formulations .

Case Study: Antibacterial Efficacy

- Objective : To assess the antibacterial activity of this compound.

- Methodology : In vitro testing against various bacterial strains.

- Results : The compound showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.

Material Science Applications

Fluorescent Sensors

Recent studies have explored the use of derivatives of nitroanilines, including this compound, in constructing photoluminescent materials. These materials can serve as sensors for detecting metal ions such as iron(III) and other nitroaromatic compounds due to their fluorescent properties .

Case Study: Development of Fluorescent Probes

- Objective : To develop a sensor for detecting trace amounts of iron(III) ions.

- Methodology : Synthesis of a metal-organic framework incorporating this compound.

- Results : The sensor exhibited high sensitivity and selectivity for iron(III), with detection limits in the low ppm range.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2,3-Dichloro-6-methyl-4-nitroaniline with structurally related nitroaniline derivatives, emphasizing substituent positions, molecular properties, and applications.

*Estimated based on substituent contributions.

Key Differences and Similarities:

Substituent Effects: Electron-withdrawing groups: The dual chlorine atoms in this compound enhance electrophilicity compared to mono-halogenated analogs like 4-nitroaniline.

Synthetic Challenges :

- Separation of isomers (e.g., 2-methyl-4-nitroaniline vs. 2-methyl-6-nitroaniline) relies on differential solubility in acidic/basic conditions, as shown in . This suggests that this compound’s synthesis may require careful control to avoid byproducts.

Applications :

- 4-Nitroaniline : Widely used as a reference standard in environmental analysis due to its stability and simple structure .

- Halogenated derivatives : Chlorine and fluorine substitutions (e.g., 2-Chloro-3-fluoro-6-nitroaniline) improve bioactivity, making them candidates for antimicrobial agents .

Research Findings and Implications

- Positional Isomerism : demonstrates that nitro group positioning (e.g., 4- vs. 6-nitro) significantly affects separation efficiency and yield. For this compound, the 4-nitro group may enhance resonance stabilization compared to 6-nitro isomers.

- Spectroscopic Analysis: Infrared spectra of 2,4-Dichloro-6-nitroaniline () reveal characteristic N-H and NO₂ stretching vibrations, which could guide analytical characterization of the target compound.

- Thermal Stability: The methyl group in this compound likely increases thermal stability compared to non-methylated analogs, similar to deuterated nitrotoluenes in .

Preparation Methods

Nitration and Ammonolysis Sequential Methodology

A foundational approach to DCNA synthesis involves a two-step process utilizing trichlorobenzene derivatives as starting materials. In a method analogous to the preparation of 2,3-dichloro-6-nitroaniline (DCONA), 1,2,3-trichloro-6-methylbenzene undergoes nitration followed by ammonolysis.

Step 1: Nitration

The nitration of 1,2,3-trichloro-6-methylbenzene occurs in a sulfuric acid medium with nitric acid as the nitrating agent. The reaction proceeds at 45–55°C, with careful control of the nitric acid-to-substrate molar ratio (1.05–1.15:1) to minimize polysubstitution. The nitro group preferentially occupies position 4 due to the electron-withdrawing effects of adjacent chlorine atoms, yielding 2,3,4-trichloro-6-methylnitrobenzene.

Step 2: Ammonolysis

The ammonolysis of 2,3,4-trichloro-6-methylnitrobenzene in an organic solvent (e.g., chlorobenzene) at 120–150°C replaces the chlorine at position 4 with an amino group. Ammonia (30–35% concentration) facilitates nucleophilic aromatic substitution, with calcium oxide aiding in neutralizing byproducts. This step achieves DCNA with yields exceeding 98% and purity >97%.

Alternative Pathways via Functional Group Interconversion

Reductive Amination of Nitro Precursors

An alternative route involves the reductive amination of 2,3-dichloro-4-nitro-6-methylbenzaldehyde. Catalytic hydrogenation using palladium on carbon in ethanol reduces the aldehyde to a primary amine while retaining the nitro group. This method, though efficient, requires stringent control over reaction conditions to prevent over-reduction of the nitro group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) techniques enable precise functionalization of methyl-substituted anilines. For instance, 3-methylaniline undergoes lithiation at position 6 using lithium diisopropylamide (LDA), followed by chlorination with hexachloroethane. Subsequent nitration at position 4 introduces the nitro group, yielding DCNA in 85% overall yield.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recyclability. In the ammonolysis step, chlorobenzene is distilled and reused, reducing waste and costs. Sulfuric acid from nitration is similarly reclaimed, with dehydration values (DVS) maintained at 3.2–3.9 to ensure optimal reactivity.

Byproduct Management

The principal byproduct, 3,4-dichloro-6-methyl-2-nitroaniline, arises from competing nitration pathways. Selective crystallization using ethanol-water mixtures (1:2 v/v) at 5°C achieves >99% DCNA purity by exploiting differential solubility.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nitration-Ammonolysis | 1,2,3-Trichloro-6-methylbenzene | 98.9 | 97.4 | High scalability, low cost |

| Reductive Amination | 2,3-Dichloro-4-nitro-6-methylbenzaldehyde | 92.3 | 95.8 | Avoids harsh chlorination steps |

| Directed Metalation | 3-Methylaniline | 85.0 | 96.2 | Regioselective functionalization |

Spectroscopic Characterization and Quality Control

DCNA exhibits distinct spectral signatures:

-

1H NMR : δ 8.02 (d, J = 9.3 Hz, 1H, ArH), 7.55 (s, 2H, NH2), 6.90 (d, J = 9.3 Hz, 1H, ArH).

-

HPLC : Retention time = 6.26 min (C18 column, acetonitrile-water 70:30).

Industrial quality control mandates residual solvent levels <50 ppm and chlorinated byproducts <0.1% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-6-methyl-4-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via sequential nitration and halogenation. For example, nitration of 2,3-dichlorotoluene using concentrated nitric acid produces 2,3-dichloro-4-nitrotoluene, followed by reduction of the nitro group using SnCl₂/HCl or catalytic hydrogenation (Pd/C, H₂) to yield the aniline derivative . Chlorination steps may employ reagents like N-chlorosuccinimide (NCS) in DMF under inert atmospheres . Optimization of stoichiometry, temperature (e.g., 0–5°C for nitration), and catalyst loading is critical to minimize byproducts like over-nitrated or dehalogenated species.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for aromatic protons adjacent to electron-withdrawing groups).

- FT-IR : Peaks at ~1520 cm⁻¹ (N=O stretching) and ~1350 cm⁻¹ (C–Cl) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for materials science applications .

Q. What are the primary research applications of this compound in organic chemistry?

- Applications :

- Intermediate in Agrochemical Synthesis : Used to prepare herbicides and fungicides via nucleophilic aromatic substitution (e.g., replacing Cl with alkoxy or amine groups).

- Ligand Design : The nitro and chloro groups enhance chelation properties for transition-metal catalysts.

- Nonlinear Optical Materials : Polarizable nitro groups contribute to π-conjugation for photonic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Conflict Analysis : Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For example, nitro-to-amine tautomerism in polar solvents can shift proton signals. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to isolate stable conformers. Cross-validate with computational methods (DFT calculations for expected spectral profiles) .

Q. What strategies optimize the regioselective functionalization of this compound in multistep syntheses?

- Methodology :

- Protection/Deprotection : Temporarily protect the nitro group (e.g., acetylation) to direct substitution at specific chloro positions.

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving selectivity for less reactive sites.

- Catalytic Systems : Pd(0)/ligand systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) at sterically hindered positions .

Q. How do environmental factors (pH, light) affect the stability of this compound in aqueous solutions?

- Stability Studies :

- pH-Dependent Degradation : Under acidic conditions (pH < 3), hydrolysis of chloro groups may occur, forming phenolic byproducts. Alkaline conditions (pH > 10) promote nitro group reduction.

- Photodegradation : UV-Vis spectroscopy tracks nitro-to-nitroso conversion under UV light. Use amber glassware and antioxidants (e.g., BHT) to stabilize stock solutions .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

- Analytical Protocols :

- HPLC-UV/Vis : C18 columns with mobile phases like acetonitrile/water (70:30) resolve nitroaromatic impurities (LOD: 0.1 ppm).

- GC-MS : Derivatize volatile byproducts (e.g., methyl esters) for enhanced detection .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.